molecular formula C23H22O7 B2804926 prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 864752-43-2

prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2804926
CAS No.: 864752-43-2
M. Wt: 410.422
InChI Key: OHBVJQURLJZIST-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is an organic compound with a complex structure It is characterized by the presence of a chromen-2-one core, substituted with a 2,5-dimethoxyphenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.

    Introduction of the 2,5-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 2,5-dimethoxybenzene derivative.

    Esterification: The final step involves the esterification of the hydroxyl group on the chromen-2-one core with prop-2-en-1-yl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Isopropenyl acetate: A simpler ester with similar reactivity but lacking the chromen-2-one core.

    2,5-Dimethoxybenzaldehyde: Shares the 2,5-dimethoxyphenyl group but lacks the ester and chromen-2-one components.

    Chromen-2-one derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is unique due to its combination of a chromen-2-one core, a 2,5-dimethoxyphenyl group, and an ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

prop-2-enyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-5-10-28-21(24)13-29-16-7-9-20-17(12-16)14(2)22(23(25)30-20)18-11-15(26-3)6-8-19(18)27-4/h5-9,11-12H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBVJQURLJZIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC=C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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